N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-7-10(2)15(14-9)11(8-13-19(3,16)17)12-5-4-6-18-12/h4-7,11,13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJORMMBVXNESAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, synthesis, and potential applications of this compound, supported by recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring and a thiophene ring, which are known for their biological activity. The presence of the methanesulfonamide group enhances its solubility and bioavailability. The molecular formula is with a molecular weight of approximately 342.43 g/mol.
Biological Activities
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In a comparative study, derivatives with thiophene moieties exhibited enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Activity
Pyrazole-based compounds are recognized for their anti-inflammatory effects. Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have shown that certain derivatives can reduce edema in animal models comparable to standard anti-inflammatory drugs .
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells. For example, studies have reported that these compounds can activate caspase pathways leading to programmed cell death in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It can interact with receptors that regulate pain and inflammation, thereby altering physiological responses.
- DNA Interaction : Some pyrazole derivatives have been shown to intercalate DNA, leading to inhibition of replication in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine derivatives with appropriate diketones.
- Thiophene Attachment : A cross-coupling reaction introduces the thiophene moiety.
- Final Sulfonamide Formation : The methanesulfonamide group is introduced via reaction with sulfonyl chlorides under basic conditions.
Research Findings
A summary of recent findings related to the biological activity of this compound is presented in Table 1 below:
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anti-inflammatory | Inhibits TNF-α and IL-6 | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Antimicrobial Study : A study evaluated the effectiveness of various pyrazole-thiophene derivatives against resistant strains of bacteria, showing significant zones of inhibition compared to traditional antibiotics .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, a derivative showed a reduction in swelling comparable to indomethacin .
- Cancer Cell Line Study : Pyrazole derivatives were tested on breast cancer cell lines, demonstrating a dose-dependent induction of apoptosis through caspase activation pathways .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, pyrazole derivatives have been shown to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. A study demonstrated that certain pyrazole derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 10.5 |
| S. aureus | 8 |
| B. subtilis | 9 |
This suggests that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide may possess similar antibacterial properties.
Anti-inflammatory Properties
Studies on related pyrazole compounds have highlighted their anti-inflammatory effects. For example, a study found that certain pyrazole derivatives inhibited heat-induced protein denaturation, suggesting potential therapeutic applications in treating inflammatory diseases.
| Compound | Structure | Anti-inflammatory Activity |
|---|---|---|
| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Structure | Higher activity than diclofenac sodium |
The structural modifications in this compound could enhance its anti-inflammatory activity.
Anticancer Activity
Emerging research suggests that pyrazole derivatives can exhibit significant anticancer properties. Compounds similar to this compound have been tested against various cancer cell lines, showing cytotoxic effects.
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Pyrazole Derivative A | HepG2 | 15 |
| Pyrazole Derivative B | A549 | 20 |
| N-(2-(3,5-dimethyl...) | HCT116 | TBD |
The mechanism of action likely involves enzyme inhibition and receptor modulation, impacting cellular signaling pathways critical for cancer progression.
Agricultural Applications
Beyond medicinal uses, compounds like this compound may have applications in agriculture as agrochemicals or pesticides due to their potential antimicrobial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
